molecular formula C9H8N2O3 B070340 4-Methoxy-6-nitro-1H-indole CAS No. 175913-41-4

4-Methoxy-6-nitro-1H-indole

Cat. No.: B070340
CAS No.: 175913-41-4
M. Wt: 192.17 g/mol
InChI Key: RJJWRLNBFXLPKI-UHFFFAOYSA-N
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Description

4-Methoxy-6-nitro-1H-indole is a chemical compound that belongs to the class of indole derivatives. It has a molecular formula of C9H7NO3 and a molecular weight of 181.16 g/mol. This compound has gained significant attention in the field of scientific research due to its potential applications in pharmaceuticals and other industries.

Scientific Research Applications

Versatile Building Block in Organic Synthesis

4-Methoxy-6-nitro-1H-indole serves as a versatile building block in organic synthesis, facilitating the preparation of a variety of indole derivatives. One notable application is its use in nucleophilic substitution reactions to produce 2,3,6-trisubstituted indole derivatives, highlighting its utility in generating novel pyrimido[1,2-a]indole derivatives. This regioselective reactivity underscores its significance in the development of complex indole-based structures, catering to diverse research needs in organic and medicinal chemistry (Yamada et al., 2009).

Nanoparticle Formation and Fluorescence Applications

Another fascinating area of application is in the synthesis of fluorescent organic nanoparticles. 3-Styrylindoles, including derivatives of this compound, have been synthesized and observed to form nanoparticles with enhanced fluorescence properties. This behavior is attributed to specific substitutions that reduce intermolecular interactions, thereby promoting fluorescence. Such nanoparticles find applications in materials science and bioimaging, where their fluorescent properties can be utilized for labeling and visualization purposes (Singh & Ansari, 2017).

Anticancer and Antivascular Agent Development

In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential as anticancer and antivascular agents. Research has focused on synthesizing analogues that inhibit tubulin polymerization, a crucial process in cancer cell proliferation. Such compounds, by mimicking the action of natural products like combretastatin A4, have shown promise in disrupting tumor vasculature and inducing tumor regression, offering a pathway for the development of new cancer therapies (Ty et al., 2008).

Antioxidant and Cytotoxicity Properties

Additionally, this compound derivatives have been investigated for their antioxidant and cytotoxic properties. Through the Maillard reaction with natural food flavors, various 6-methoxytetrahydro-β-carboline derivatives have been synthesized and evaluated. These compounds exhibit moderate antioxidant properties and have been assessed for cytotoxicity against non-tumorous cell lines, providing insights into their safety and efficacy as potential antioxidants (Goh et al., 2015).

Safety and Hazards

The safety information for “4-Methoxy-6-nitro-1H-indole” indicates that it has hazard statements H302 and H317 . The precautionary statements include P280 and P305+P351+P338 .

Future Directions

Indole derivatives, including “4-Methoxy-6-nitro-1H-indole”, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .

Biochemical Analysis

Biochemical Properties

. They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Cellular Effects

The cellular effects of 4-Methoxy-6-nitro-1H-indole are currently unknown. Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Properties

IUPAC Name

4-methoxy-6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9-5-6(11(12)13)4-8-7(9)2-3-10-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJWRLNBFXLPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646346
Record name 4-Methoxy-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175913-41-4
Record name 4-Methoxy-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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